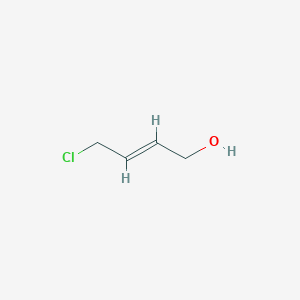

trans-4-Chloro-2-butene-1-OL

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

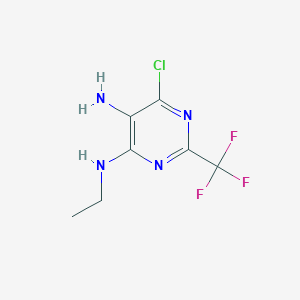

The synthesis of chlorinated butenes can involve electrooxidative methods as described in the preparation of 3-Chloro-2-chloromethyl-4-(4-chlorophenoxy)-1-butene, where an electrooxidative double ene-type chlorination was used . This process was conducted at room temperature and involved a two-layer solvent system. The functional group present in the molecule affected the outcome of the reaction, suggesting that the synthesis of trans-4-Chloro-2-butene-1-OL could be influenced by similar factors.

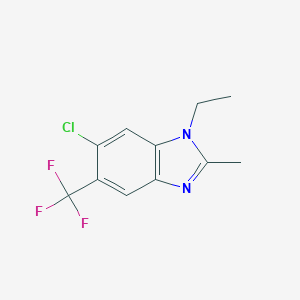

Molecular Structure Analysis

The molecular structure of chlorinated butenes can be complex, and the presence of chlorine atoms can lead to the formation of various isomers. For instance, the chlorination of trans-1,4-dichloro-2-butene resulted in different isomeric forms . This indicates that the molecular structure of trans-4-Chloro-2-butene-1-OL would likely exhibit isomerism as well.

Chemical Reactions Analysis

Chlorinated butenes can undergo a variety of chemical reactions. For example, trans-1-chloro-2-butene reacts with solutions of alkali metals in liquid ammonia to yield several products, including trans-2-butene and various dienes . The reactivity of chlorinated butenes with π-bonds was also demonstrated, where stereospecific addition reactions occurred . These findings suggest that trans-4-Chloro-2-butene-1-OL could participate in similar addition reactions and potentially form complex products.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated butenes can be influenced by their molecular structure and the type of chemical reactions they undergo. The reaction of chlorine atoms with cis- and trans-2-butene was studied, and the product yields were found to depend on the total pressure, indicating that the physical conditions can significantly affect the outcome of reactions involving chlorinated butenes . This suggests that the properties of trans-4-Chloro-2-butene-1-OL would also be sensitive to reaction conditions.

Aplicaciones Científicas De Investigación

Ethylene Dimerization and Alphabutol Optimization

One significant area of research involving trans-4-Chloro-2-butene-1-OL is its role in the ethylene dimerization process, particularly in the optimization of Alphabutol technology. Ethylene dimerization is a critical industrial process for producing Butene-1, a key monomer used in the manufacture of polyethylene. Alphabutol technology, a method for ethylene dimerization, is under continuous development to enhance the selectivity and efficiency of Butene-1 production. Research focuses on improving operational processes to minimize fouling, which remains an inadequately addressed issue in literature, suggesting opportunities for further advancements in this technology (Alenezi, Manan, & Zaidel, 2019).

Gas Separations Using Ionic Liquid Membranes

Another research domain involves the use of stabilized room temperature ionic liquid membranes (SILMs) for gas separations, a process that could be indirectly related to the applications of trans-4-Chloro-2-butene-1-OL through its potential interactions with different gas molecules during separation processes. SILMs demonstrate superior performance over standard polymers in separating gas mixtures like CO2/N2 and CO2/CH4, which is crucial for environmental management and the chemical industry. This research outlines the benchmarks for SILM performance, suggesting areas for future studies to enhance gas separation technologies (Scovazzo, 2009).

Catalytic Oxidation of Cyclohexene

Research on the catalytic oxidation of cyclohexene has explored the selective production of various industrial intermediates, including trans/cis-cyclohexane-1,2-diol and cyclohex-2-en-1-ol. Controllable oxidation reactions have significant value in synthesizing specific products for industrial and academic applications. Advances in selective oxidation processes offer insights into optimizing reactions to yield targeted products efficiently, which might involve or relate to the functional groups present in trans-4-Chloro-2-butene-1-OL (Cao et al., 2018).

Degradation of Dichloropropenes in Soil

The study of the degradation of cis- and trans-1,3-dichloropropenes in soil, which are used as nematocides, provides insight into the environmental behavior and fate of similar chlorinated compounds, potentially including trans-4-Chloro-2-butene-1-OL. Understanding the rates of degradation and factors affecting these rates is crucial for assessing the environmental impact of such chemicals. This research highlights the rapid biodegradation of chloroallyl alcohols in soil, indicating the importance of environmental studies in the management of chemical pollutants (Dijk, 1974).

Safety And Hazards

The safety data sheet for “trans-4-Chloro-2-butene-1-OL” advises avoiding dust formation, breathing mist, gas or vapors, and contact with skin and eyes . It recommends using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, and evacuating personnel to safe areas .

Propiedades

IUPAC Name |

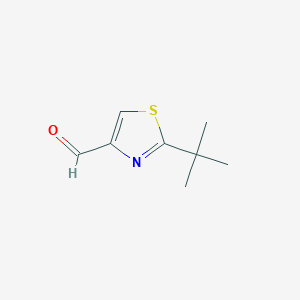

(E)-4-chlorobut-2-en-1-ol |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H7ClO/c5-3-1-2-4-6/h1-2,6H,3-4H2/b2-1+ |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WVRLAHTVGOLBEB-OWOJBTEDSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/CCl)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H7ClO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

106.55 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-4-Chloro-2-butene-1-OL | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Dispiro[5.2.5.2]hexadecan-1-one](/img/structure/B154799.png)